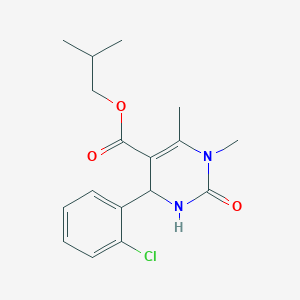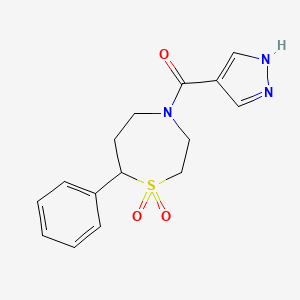![molecular formula C16H13Cl2NO4S B2439866 3-[Allyl-(4-chloro-phenyl)-sulfamoyl]-4-chloro-benzoic acid CAS No. 726157-10-4](/img/structure/B2439866.png)
3-[Allyl-(4-chloro-phenyl)-sulfamoyl]-4-chloro-benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-[Allyl-(4-chloro-phenyl)-sulfamoyl]-4-chloro-benzoic acid” is a chemical compound with the molecular formula C16H13Cl2NO4S . It has shown promise in medical research, particularly in drug development. Preclinical studies have demonstrated its efficacy in inhibiting tumor growth and reducing inflammation.
Synthesis Analysis
The synthesis of such compounds often involves reactions at the benzylic position, which is a carbon atom adjacent to a benzene ring . These reactions can include free radical bromination, nucleophilic substitution, and oxidation . Protodeboronation of alkyl boronic esters utilizing a radical approach has also been reported .Molecular Structure Analysis
The molecular structure of this compound includes an allyl group, a 4-chloro-phenyl group, a sulfamoyl group, and a 4-chloro-benzoic acid group . The average mass of the molecule is 386.250 Da, and the monoisotopic mass is 384.994232 Da .Chemical Reactions Analysis
The compound can undergo various chemical reactions, including those at the benzylic position . These reactions can be either SN1 or SN2, depending on the type of benzylic halides . For instance, 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway .Physical And Chemical Properties Analysis
The compound has a density of 1.5±0.1 g/cm3 . It has a boiling point of 575.3±60.0 °C at 760 mmHg . The melting point was not specified in the search results .Aplicaciones Científicas De Investigación
Carbonic Anhydrase Inhibition and Antiglaucoma Properties
- This compound has been studied for its role in inhibiting carbonic anhydrase (CA) isozymes, particularly CA II and IV, which are involved in aqueous humor secretion in the eye. This inhibition suggests potential applications in treating glaucoma. Derivatives of 4-chloro-3-sulfamoyl benzenecarboxamides demonstrated significant in vivo activity and prolonged duration of action in normotensive and glaucomatous rabbits, making them potentially more effective than some clinically used drugs (Mincione et al., 2001).
Antimicrobial Applications
- Compounds containing 4-(5-benzoyl-benzoimidazol-2) moiety, integrated with different amino acids and sulfamoyl analogues, were constructed and evaluated for antimicrobial activities. These compounds exhibited significant effectiveness against a variety of bacterial and fungal strains (El-Meguid, 2014).
Synthesis and Reactions for Chemical Studies
- The compound has been utilized in the synthesis and reactions of new chemical entities. For instance, intermolecular cyclization of specific thiosemicarbazides yielded 3,4,5-substituted 4H-1,2,4-triazoles, and various reactions were examined for these compounds. This demonstrates its utility in the synthesis of complex organic molecules (Hovsepyan et al., 2014).
Synthesis and Biological Activity
- The compound's derivatives have been synthesized and analyzed for biological activities, like antimicrobial effects. This includes studies on 4-(substituted phenylsulfonamido)benzoic acids and their antimicrobial properties, highlighting the compound's relevance in developing new therapeutic agents (Dineshkumar & Thirunarayanan, 2019).
Chlorimuron-Ethyl Degradation
- In environmental science, the related compound, 2-sulfamoyl benzoic acid, was identified as a biodegradation product of the herbicide chlorimuron-ethyl. This research is crucial in understanding the environmental impact and degradation pathways of agricultural chemicals (Li et al., 2016).
Propiedades
IUPAC Name |
4-chloro-3-[(4-chlorophenyl)-prop-2-enylsulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO4S/c1-2-9-19(13-6-4-12(17)5-7-13)24(22,23)15-10-11(16(20)21)3-8-14(15)18/h2-8,10H,1,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBLWRXMEUMKIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[Allyl-(4-chloro-phenyl)-sulfamoyl]-4-chloro-benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[1-[2-(4-fluorophenyl)phenyl]ethyl]acetamide](/img/structure/B2439783.png)
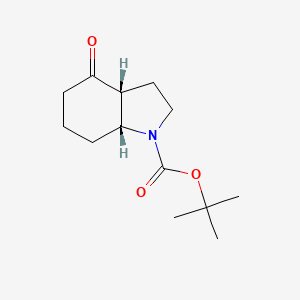
![N-(4-((3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide](/img/structure/B2439785.png)
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(phenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2439787.png)

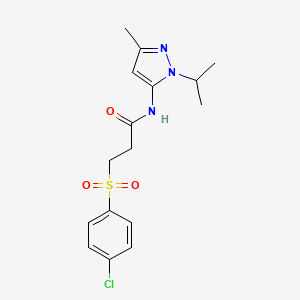
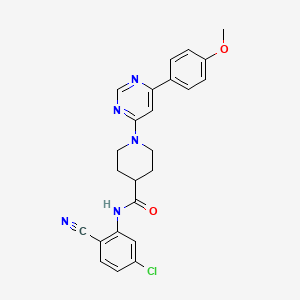
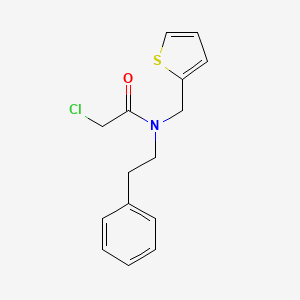
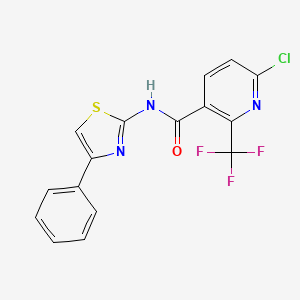
![3-Iodo-4,6-dihydro-1H-furo[3,4-c]pyrazole](/img/structure/B2439799.png)

![1-Methyl-8-(4-phenoxyphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dion e](/img/structure/B2439804.png)
